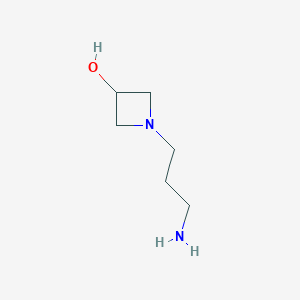

1-(3-Aminopropyl)azetidin-3-OL

Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Azetidines, also known as azacyclobutanes, are four-membered saturated nitrogen heterocycles. ub.bwresearchgate.net They represent a significant class of compounds that serve as important intermediates, raw materials, and catalysts in organic synthesis. magtech.com.cn Their structure is analogous to cyclobutane, with one carbon atom replaced by a nitrogen atom. rsc.org

A key characteristic of azetidines is their considerable ring strain, with an experimentally determined ring strain energy of approximately 25.2-25.4 kcal/mol. researchgate.netrsc.orgclockss.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings, ~26.7-27.7 kcal/mol) and the more stable, less reactive pyrrolidines (five-membered rings, ~5.4-5.8 kcal/mol). researchgate.netrsc.orgclockss.org This intermediate strain endows azetidines with a unique combination of stability for handling and sufficient reactivity that can be harnessed for synthetic transformations. rsc.orgrsc.org The reactivity of the azetidine (B1206935) ring can resemble its smaller homolog, aziridine (B145994), or its larger homolog, pyrrolidine (B122466), depending on the substituents and reaction conditions. ub.bwclockss.org

The nitrogen atom in the azetidine ring influences its chemical properties. It is generally less basic than typical acyclic secondary amines but more basic than aziridines, a property also attributed to ring strain. ontosight.aithermofisher.com Despite the strain, the physical properties of azetidine, such as its pKa (11.29), are closer to that of pyrrolidine (11.31) than to aziridine (7.98). clockss.org

Table 1: Comparison of Ring Strain and Basicity in Cyclic Amines

| Compound | Ring Size | Ring Strain (kcal/mol) | pKa of Conjugate Acid |

|---|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 researchgate.netrsc.org | 7.98 clockss.org |

| Azetidine | 4 | 25.2 - 25.4 researchgate.netrsc.orgclockss.org | 11.29 clockss.org |

| Pyrrolidine | 5 | 5.4 - 5.8 researchgate.netrsc.orgclockss.org | 11.31 clockss.org |

| Piperidine | 6 | ~0 researchgate.net | 11.12 |

This table compiles data from multiple sources to compare key properties of azetidine with its three-, five-, and six-membered ring counterparts.

Historical Context of Azetidine Synthesis and Related Structural Motif Discoveries

The history of azetidine chemistry dates back to the late 19th and early 20th centuries. jmchemsci.comorgsyn.org Early synthetic methods often involved the cyclization of 3-aminopropanols or γ-haloamines. For instance, one of the first documented preparations involved the treatment of 3-bromopropylamine (B98683) with a base, although this method often resulted in low yields. orgsyn.org Another classical approach is the reduction of β-lactams (azetidin-2-ones), which became more accessible with the discovery of penicillin. jmchemsci.comacs.orgwikipedia.org

The synthesis of the azetidine ring has historically been challenging due to the inherent ring strain. ub.bw Over the decades, numerous synthetic strategies have been developed to improve efficiency and access to diversely functionalized azetidines. These methods can be broadly categorized into:

Cyclization via C-N bond formation: This is the most common approach, typically involving intramolecular nucleophilic substitution of a γ-haloamine or a derivative of 3-amino-1-propanol. magtech.com.cnorgsyn.org

Cyclization via C-C bond formation: While less common, this strategy allows for the placement of substituents on the nitrogen atom that might not be compatible with C-N bond-forming reactions. clockss.org

[2+2] Cycloadditions: Photochemical reactions, such as the aza Paternò-Büchi reaction between imines and alkenes, have become powerful tools for constructing the azetidine ring. magtech.com.cnrsc.org

Ring Contraction/Expansion: Methods involving the ring contraction of five-membered heterocycles or the ring expansion of three-membered aziridines have also been developed. magtech.com.cnorganic-chemistry.org

More recent advancements include transition-metal-catalyzed reactions, such as Pd(II)-catalyzed intramolecular C-H amination and strain-release homologation of azabicyclo[1.1.0]butanes, which offer novel pathways to densely functionalized azetidines. rsc.org

Rationale for Research on 1-(3-Aminopropyl)azetidin-3-OL and its Derivatives

The compound this compound has garnered research interest due to the unique combination of structural motifs it possesses. The azetidine ring itself is a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrent in biologically active compounds. researchgate.netrsc.org The addition of a hydroxyl group at the 3-position and an aminopropyl chain at the 1-position creates a trifunctional molecule with significant potential as a versatile synthetic intermediate.

The azetidine ring is not planar but exists in a puckered conformation to alleviate some of its torsional strain. clockss.org The degree of puckering can be influenced by the substitution pattern on the ring. clockss.orgresearchgate.net For 3-hydroxyazetidines, the hydroxyl group introduces a key stereocenter and a site for hydrogen bonding, which can influence both the ring's conformation and its interactions with other molecules.

The structure of this compound contains three distinct functional groups, each with its own chemical reactivity:

The azetidine nitrogen: A cyclic secondary amine that is part of the strained ring. Its nucleophilicity and basicity are modulated by the ring strain.

The 3-hydroxyl group: An alcohol that can act as a hydrogen bond donor or acceptor and can be derivatized or used as a directing group in synthesis.

The primary amine of the side chain: A flexible and nucleophilic primary amine, spatially separated from the strained ring, allowing it to react more like a typical acyclic amine.

This trifunctionality makes the molecule a chiral, three-dimensional scaffold that can be elaborated in multiple directions. The relative orientation of these groups is fixed by the rigid azetidine core, providing a well-defined spatial arrangement that is attractive for designing molecules intended to fit into specific biological binding sites.

Table 2: Key Structural and Conformational Data for the Azetidine Ring

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Conformation | Overall shape of the ring | Puckered (non-planar) | clockss.org |

| Puckering Angle | Degree of deviation from planarity | 10-20 degrees | clockss.org |

| C-N-C Bond Angle | Angle within the ring at the nitrogen atom | ~87° | clockss.org |

| C-C-C Bond Angle | Angle within the ring at a carbon atom | ~88° | clockss.org |

| Nitrogen Inversion | Barrier to the lone pair flipping | ~10 kcal/mol | clockss.org |

| Substituent Effect | Influence of groups on the ring | Substituents can influence the degree of puckering and favor specific conformations. | researchgate.net |

This table summarizes general structural data for the azetidine ring based on diffraction data and computational studies.

The true value of this compound in research lies in its application as a versatile building block for the synthesis of more complex molecules. researchgate.net The presence of multiple, chemically distinct reactive sites allows for selective functionalization, making it a powerful tool for generating chemical libraries of novel compounds.

The 3-(azetidin-1-yl)propan-1-amine (B1283606) moiety, which is the core structure of this compound, is found in various molecules with potential pharmacological activity. researchgate.net Research has focused on using this scaffold to create derivatives for various applications. For example, the primary amine can be readily acylated, alkylated, or used in reductive aminations, while the hydroxyl group can be etherified, esterified, or oxidized. The azetidine nitrogen itself can participate in reactions, though its reactivity is tempered by the ring strain.

A key synthetic application is in the construction of bicyclic structures or more complex scaffolds where the azetidine ring imparts conformational rigidity. bham.ac.uk Its use as a non-proteinogenic amino acid analogue in peptide chemistry is another area of interest, where the strained ring can induce specific turns or conformations in a peptide backbone. researchgate.netmdpi.com The defined three-dimensional arrangement of functional groups makes this compound an attractive starting point for fragment-based drug discovery, where small, well-characterized molecules are elaborated into more potent and selective agents. uno.edu

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminopropyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDISGIJYNRYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 3 Aminopropyl Azetidin 3 Ol

Reactions Involving the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which is a driving force for many of its chemical transformations. rsc.org This strain makes the ring susceptible to reactions that lead to larger, more stable ring systems or to complete ring cleavage.

The release of strain energy is a primary motivator for ring-opening reactions in azetidines. nih.govresearchgate.net In the case of azetidin-3-ols, these reactions can be initiated by various reagents, leading to a diverse array of functionalized products. The reaction pathway is often facilitated by the protonation of the azetidine nitrogen or activation of the hydroxyl group.

Research on related azetidinol systems has shown that electron-deficient ketones and boronic acids can trigger ring opening, leading to the formation of complex structures like aminodioxolanes. nih.govbeilstein-journals.org The mechanism often involves the formation of a transient hemiacetal or a related intermediate, which then undergoes intramolecular nucleophilic attack, leading to the cleavage of a C-N bond in the ring. nih.gov Similarly, reactions with various nucleophiles can open the ring. For instance, the reaction of 2-(haloalkyl)azetidines with nucleophiles proceeds through bicyclic azetidinium intermediates, which then undergo ring opening to form substituted pyrrolidines and piperidines. nih.gov

Table 1: Potential Ring Opening Reactions and Transformations

| Reactant/Condition | Intermediate Type | Potential Product |

|---|---|---|

| Electron-deficient ketones | Hemiketal | Substituted aminodioxolanes |

| Boronic acids | Boronate ester | 3-Amino-1,2-diols |

| Nucleophiles (e.g., halides, cyanide) | Azetidinium ion | Functionalized γ-aminopropylamines |

These transformations highlight the utility of the azetidine ring as a latent functionality that can be "released" to generate linear or larger cyclic structures with defined stereochemistry.

Beyond ring-opening, the azetidine ring itself can be a scaffold for further functionalization. While the tertiary nitrogen of 1-(3-aminopropyl)azetidin-3-ol is already substituted, reactions can target the carbon atoms of the ring. Azetidin-3-ones, which can be synthesized from azetidin-3-ols via oxidation, are versatile intermediates for introducing substituents at the C3 position. nih.gov

Methods for the stereoselective functionalization of the azetidine ring are of significant interest. uni-muenchen.de For example, α-lithiation of N-protected azetidines followed by trapping with an electrophile allows for the introduction of various substituents. uni-muenchen.de Another powerful strategy involves the strain-release reaction of highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB) with nucleophiles to generate 3-substituted azetidines. researchgate.net While not directly applicable to the pre-formed this compound, these methods illustrate the chemical tractability of the azetidine core and suggest pathways for creating analogs.

Transformations of the Aminopropyl Side Chain

The aminopropyl side chain features a primary amine, which is a highly reactive and versatile functional group. Its reactivity can be harnessed for a wide range of chemical modifications.

The primary amine of this compound is nucleophilic and readily undergoes standard amine reactions.

Acylation: Reaction with acylating agents such as acid chlorides, anhydrides, or activated esters will form the corresponding amide. This is a common strategy for introducing a wide variety of functional groups or for protecting the amine.

Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Depending on the stoichiometry and reaction conditions, this can lead to the formation of secondary or tertiary amines.

Salt Formation: As a basic functional group, the primary amine readily reacts with acids to form ammonium salts. nih.gov This is often used to improve the aqueous solubility and crystalline nature of amine-containing compounds. Azetidin-3-ol (B1332694) itself is known to form a maleate salt for use in specific applications. biosynth.com

A key challenge in the derivatization of this compound is achieving selectivity between the primary amine of the side chain and the tertiary amine within the ring. The primary amine is generally more nucleophilic and less sterically hindered than the ring nitrogen, which often allows for selective reactions under controlled conditions.

Inspired by enzymatic processes, modern synthetic methods have been developed for the selective manipulation of primary amines. chemrxiv.org For instance, strategies involving the in-situ generation of reactive ketimine intermediates allow for subsequent reactions with nucleophiles to construct α-substituted primary amines. chemrxiv.org Furthermore, transition metal-catalyzed C-H functionalization at sites remote from the nitrogen offers another avenue for selective modification, although protonation of the amine is often required to direct the reaction and prevent catalyst deactivation. nih.gov

Table 2: Selective Reactions of the Primary Amine

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(3-(3-hydroxyazetidin-1-yl)propyl)acetamide |

| Sulfonylation | Tosyl chloride | N-(3-(3-hydroxyazetidin-1-yl)propyl)sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-1-(3-aminopropyl)azetidin-3-ol |

Reactivity of the Hydroxyl Group

The secondary hydroxyl group on the azetidine ring is another key site for derivatization. Its reactivity is typical of a secondary alcohol, though it can be influenced by the proximity of the ring nitrogen. cymitquimica.commsu.edu

Key reactions involving the hydroxyl group include:

Esterification: Reaction with carboxylic acids (under Fischer esterification conditions) or, more commonly, with acid chlorides or anhydrides in the presence of a base, yields the corresponding ester.

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. This involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. msu.edu

Oxidation: Mild oxidation of the secondary alcohol will produce the corresponding ketone, 1-(3-aminopropyl)azetidin-3-one. This ketone is a valuable intermediate for further functionalization at the C3 position, for instance, through nucleophilic addition to the carbonyl group. nih.gov

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a nucleophile can lead to substitution at the C3 position, often with inversion of stereochemistry. cymitquimica.com

The interplay between the hydroxyl group and the azetidine nitrogen can also facilitate unique reactions. For example, intramolecular cyclization reactions can be designed by introducing appropriate functionalities onto the hydroxyl group or the side chain.

Esterification and Etherification Reactions

The secondary hydroxyl group on the azetidine ring is a key site for esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups, which can modulate the molecule's physicochemical properties.

Esterification:

The hydroxyl group of this compound can be readily acylated to form esters. A common method for this transformation is the reaction with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. chemguide.co.ukyoutube.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. youtube.comyoutube.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride.

A general scheme for the esterification is as follows:

Reactants: this compound, Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)

Reagents/Conditions: A non-nucleophilic base (e.g., Triethylamine), an aprotic solvent (e.g., Dichloromethane), typically at room temperature.

| Entry | Acyl Chloride | Base | Solvent | Product |

| 1 | Acetyl chloride | Triethylamine | Dichloromethane | 1-(3-Aminopropyl)azetidin-3-yl acetate |

| 2 | Benzoyl chloride | Pyridine | Tetrahydrofuran | 1-(3-Aminopropyl)azetidin-3-yl benzoate |

| 3 | Isobutyryl chloride | Triethylamine | Dichloromethane | 1-(3-Aminopropyl)azetidin-3-yl isobutyrate |

Etherification:

Etherification of the hydroxyl group can be achieved through various methods, with the Williamson ether synthesis being a classical and versatile approach. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.comquora.com Due to the presence of the amine groups, a strong base that selectively deprotonates the alcohol, such as sodium hydride, is typically used.

A general scheme for the etherification is as follows:

Reactants: this compound, Alkyl Halide (e.g., Methyl iodide, Benzyl bromide)

Reagents/Conditions: A strong base (e.g., Sodium hydride), a polar aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide).

| Entry | Alkyl Halide | Base | Solvent | Product |

| 1 | Methyl iodide | Sodium hydride | Tetrahydrofuran | 1-(3-Aminopropyl)-3-methoxyazetidine |

| 2 | Ethyl bromide | Sodium hydride | Dimethylformamide | 1-(3-Aminopropyl)-3-ethoxyazetidine |

| 3 | Benzyl bromide | Sodium hydride | Tetrahydrofuran | 1-(3-Aminopropyl)-3-(benzyloxy)azetidine |

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-(3-Aminopropyl)azetidin-3-one. A variety of oxidizing agents can be employed for this transformation. libretexts.orgorganic-chemistry.org Milder, more selective reagents are often preferred to avoid over-oxidation or side reactions involving the amine functionalities. libretexts.org Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this purpose. libretexts.orgvanderbilt.edu

Oxidation:

The oxidation converts the secondary alcohol to a ketone.

Reactants: this compound

Reagents/Conditions: An oxidizing agent (e.g., Pyridinium chlorochromate), in an inert solvent (e.g., Dichloromethane).

| Entry | Oxidizing Agent | Solvent | Product |

| 1 | Pyridinium chlorochromate (PCC) | Dichloromethane | 1-(3-Aminopropyl)azetidin-3-one |

| 2 | Dess-Martin periodinane | Dichloromethane | 1-(3-Aminopropyl)azetidin-3-one |

| 3 | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane | 1-(3-Aminopropyl)azetidin-3-one |

Reduction:

The resulting ketone, 1-(3-Aminopropyl)azetidin-3-one, can be reduced back to the secondary alcohol, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride. Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, as it will not reduce other functional groups present in potential derivatives.

Reactants: 1-(3-Aminopropyl)azetidin-3-one

Reagents/Conditions: A reducing agent (e.g., Sodium borohydride), in a protic solvent (e.g., Methanol or Ethanol).

| Entry | Reducing Agent | Solvent | Product |

| 1 | Sodium borohydride (NaBH4) | Methanol | This compound |

| 2 | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran | This compound |

| 3 | Catalytic Hydrogenation (H2, Pd/C) | Ethanol | This compound |

Multi-Component Reactions and Heterocycle Diversification Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The primary amine of this compound makes it a suitable component for certain MCRs, such as the Ugi reaction.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. beilstein-journals.orgmdpi.com In this context, this compound can serve as the amine component. The reaction proceeds through the formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate. nih.govmdpi.com

A hypothetical Ugi reaction involving this compound is presented below:

Components: this compound (amine), an aldehyde (e.g., Benzaldehyde), a carboxylic acid (e.g., Acetic acid), and an isocyanide (e.g., tert-Butyl isocyanide).

Solvent: Typically a polar solvent like methanol.

| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product |

| 1 | Benzaldehyde | Acetic acid | tert-Butyl isocyanide | 2-((3-(3-hydroxyazetidin-1-yl)propyl)amino)-N-(tert-butyl)-2-phenylacetamide |

| 2 | Isovaleraldehyde | Propionic acid | Cyclohexyl isocyanide | N-cyclohexyl-2-((3-(3-hydroxyazetidin-1-yl)propyl)amino)-3-methylbutanamide |

| 3 | Formaldehyde | Benzoic acid | Benzyl isocyanide | N-benzyl-2-((3-(3-hydroxyazetidin-1-yl)propyl)amino)acetamide |

Passerini Reaction:

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov Since this compound is neither a carbonyl compound nor a carboxylic acid, it would not directly participate as a primary component in a classical Passerini reaction.

Heterocycle Diversification:

Computational and Theoretical Studies on 1 3 Aminopropyl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules like 1-(3-Aminopropyl)azetidin-3-ol. researchgate.netnih.gov These methods allow for the optimization of the molecule's three-dimensional geometry and the calculation of various electronic and thermodynamic parameters that govern its reactivity. researchgate.net

Key parameters derived from these calculations include:

Electron Density and Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the azetidine (B1206935) ring and the primary amine, along with the oxygen of the hydroxyl group, are expected to be electron-rich, indicating their roles as primary sites for electrophilic attack or hydrogen bonding.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Red-colored regions indicate negative potential (nucleophilic centers), while blue regions signify positive potential (electrophilic centers). For this compound, the MEP would highlight the nucleophilic character of the nitrogen and oxygen atoms. nih.gov

These computational insights are invaluable for predicting how the molecule will interact with biological targets or other reagents. researchgate.net

Table 1: Representative Theoretical Parameters for an Azetidine Scaffold Note: These values are illustrative for a generic substituted azetidine, as specific calculations for this compound are not published. Calculations are typically performed using a basis set like B3LYP/6-31++G(d,p).

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Conformational Analysis and Energy Landscapes of Substituted Azetidines

The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain. mdpi.com The specific conformation is influenced by the nature and position of its substituents. For this compound, the substituents at the N1 (aminopropyl chain) and C3 (hydroxyl group) positions dictate the conformational preference.

Computational methods are used to perform a systematic search of the molecule's conformational space to identify stable, low-energy conformers. researchgate.net This involves:

Potential Energy Surface (PES) Scanning: Rotating the key rotatable bonds (e.g., the C-N bond of the side chain and the C-O bond of the hydroxyl group) and calculating the energy at each step.

Geometry Optimization: Starting from various initial geometries, calculations are run to find the nearest local energy minimum.

Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to determine their thermodynamic properties, such as Gibbs free energy.

The resulting energy landscape reveals the relative populations of different conformers at a given temperature. Understanding the preferred three-dimensional shape is critical, as the biological activity of a molecule is intimately linked to its conformation. nih.gov The constrained flexibility of the azetidine ring is a desirable feature in drug design, as it reduces the entropic penalty upon binding to a target. enamine.net

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry provides powerful insights into the mechanisms of chemical reactions, allowing researchers to study pathways that are difficult to observe experimentally. researchgate.net For a molecule like this compound, this could involve modeling its synthesis or its metabolic degradation.

Theoretical studies can map out the entire reaction coordinate, identifying key structures along the pathway:

Reactants and Products: Optimized geometries and energies of the starting materials and final products.

Transition States (TS): The highest energy point along the reaction coordinate, which represents the energy barrier to the reaction. Locating the TS structure is crucial for calculating the activation energy and predicting the reaction rate.

Intermediates: Any stable species that are formed and consumed during the reaction.

For instance, computational models have been used to rationalize the ring expansion of aziridines to form azetidines, a potential synthetic route. researchgate.net Similarly, the mechanism of azetidine ring-opening reactions has been explored computationally, revealing the network of interactions that stabilize the transition state. acs.org These studies help chemists optimize reaction conditions to improve yields and selectivity. rsc.org

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. nih.gov The azetidine scaffold is frequently used in such studies. nih.govresearchgate.net For this compound, the primary amine, the secondary amine within the ring, and the hydroxyl group are key functional handles for modification.

In a typical SAR campaign, derivatives would be synthesized by altering these groups, and their biological activity would be measured. Computational modeling plays a vital role in rationalizing the results and guiding the design of new derivatives. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be built by correlating the observed biological activity with calculated molecular descriptors (e.g., electronic properties from DFT, steric parameters, hydrophobicity). This allows for the prediction of the activity of yet-to-be-synthesized compounds, saving time and resources. For example, an extensive SAR analysis of azetidine-based inhibitors was used to improve potency and physicochemical properties through an iterative medicinal chemistry approach. acs.org

Ligand-Based and Structure-Based Design Principles for Derivative Development

The development of new therapeutic agents based on the this compound scaffold would employ established principles of rational drug design, which are heavily reliant on computational methods. nih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the information from a set of molecules known to be active. The low-energy conformations of these molecules, including this compound, would be superimposed to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for activity. This consensus 3D arrangement of features is known as a pharmacophore model, which can then be used as a template to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR), SBDD becomes a powerful tool. The computationally determined, lowest-energy conformer of this compound would be "docked" into the active site of the target protein. Docking algorithms predict the preferred binding orientation and calculate a score that estimates the binding affinity. This process reveals key interactions (e.g., hydrogen bonds, ionic interactions) between the ligand and the protein. This information is then used to guide the design of new derivatives with modifications aimed at strengthening these interactions, thereby improving potency and selectivity. The conformational rigidity of the azetidine scaffold is advantageous here, as it simplifies the docking process and leads to more reliable predictions. enamine.net

Despite a comprehensive search for scholarly articles, patents, and chemical literature, there is insufficient publicly available information specifically detailing the applications of the chemical compound "this compound" as a chemical building block in the contexts specified by the requested outline.

The search yielded general information on the synthesis and importance of the broader class of azetidines in medicinal chemistry and organic synthesis. This includes methodologies for the creation of fused, spiro, and bridged heterocyclic systems, as well as the general use of azetidine-containing molecules in the development of complex architectures and bioactive scaffolds.

However, no specific examples, detailed research findings, or data tables could be located that explicitly describe the use of "this compound" in the following areas:

Design and Synthesis of Novel Heterocyclic Systems:

Fusion to other ring systems.

Construction of spiro and bridged compounds.

Development of Complex Organic Architectures:

Use in multi-step total synthesis.

Construction of polyfunctionalized molecules.

Role in the Development of Bioactive Scaffolds (Non-Clinical Focus)

Without specific literature detailing the reactivity and applications of "this compound" as a precursor in these synthetic strategies, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The available information is too general and does not pertain directly to the specified compound.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specific applications as a chemical building block cannot be generated at this time based on the available information.

Applications of 1 3 Aminopropyl Azetidin 3 Ol As a Chemical Building Block

Role in the Development of Bioactive Scaffolds (Non-Clinical Focus)

Generation of Ligands for Receptor Binding Studies

The azetidine (B1206935) motif, a core component of 1-(3-aminopropyl)azetidin-3-ol, is a recognized pharmacophore in the design of ligands for various receptors. The rigid, four-membered ring system serves to orient appended functional groups in specific vectors, which can be crucial for high-affinity binding to receptor pockets. The aminopropyl side chain and the hydroxyl group of the title compound provide key points for derivatization, allowing for the synthesis of a library of analogues to probe structure-activity relationships (SAR).

For instance, azetidine derivatives have been investigated as antagonists for the C-C chemokine receptor 3 (CCR3), a G protein-coupled receptor implicated in inflammatory and allergic diseases. While specific studies on this compound in this context are not yet prevalent in the literature, the general principle of utilizing the azetidine scaffold to construct CCR3 antagonists is established. The design of such antagonists often involves exploring the impact of substituents on the azetidine nitrogen and at other positions of the ring to optimize potency and selectivity.

Similarly, the structural elements of this compound are pertinent to the development of ligands for histamine (B1213489) receptors, particularly the H3 receptor, which is a target for neurological and inflammatory disorders. Structure-activity relationship studies of histamine H3 receptor ligands have demonstrated that modifications of the side chain attached to a core heterocyclic structure can significantly impact affinity and efficacy nih.govsemanticscholar.orgnih.gov. The aminopropyl group of this compound offers a flexible linker that can be functionalized to interact with specific residues within the H3 receptor binding site.

| Receptor Target | Potential Role of this compound | Key Structural Features Utilized |

| CCR3 | Scaffold for antagonist design | Azetidine ring for conformational constraint; Aminopropyl chain for derivatization. |

| Histamine H3 | Building block for agonist/antagonist synthesis | Aminopropyl side chain for interaction with binding pocket; Azetidine for scaffold diversity. |

Scaffolds for Enzyme Inhibitor Design (Pre-Clinical Investigations)

The unique conformational constraints imposed by the azetidine ring make this compound an attractive scaffold for the design of enzyme inhibitors. By strategically positioning functional groups that can interact with the active site of an enzyme, this building block can serve as the foundation for potent and selective inhibitors.

In the realm of kinase inhibitors, a significant class of therapeutics, particularly in oncology, the use of diverse heterocyclic scaffolds is a common strategy to achieve selectivity and desirable pharmacokinetic properties nih.govmdpi.comnih.gov. The azetidine ring can act as a bioisosteric replacement for other small rings, such as pyrrolidine (B122466) or piperidine, offering a different spatial arrangement of substituents. The aminopropyl side chain of this compound can be elaborated to incorporate moieties that target the ATP-binding site or allosteric pockets of kinases. The hydroxyl group can also be functionalized or serve as a hydrogen bond donor to interact with key amino acid residues in the enzyme's active site. While preclinical investigations specifically detailing the use of this compound in kinase inhibitor design are still emerging, the principles of scaffold-based drug design strongly support its potential in this area.

The following table outlines the potential application of this compound in the design of enzyme inhibitors:

| Enzyme Class | Potential Application of Scaffold | Rationale for Use |

| Kinases | Core structure for ATP-competitive or allosteric inhibitors | Azetidine ring provides a rigid core for orienting pharmacophoric groups. |

| Proteases | Building block for peptidomimetics to mimic transition states | The constrained ring can help to pre-organize the molecule for optimal binding. |

Integration into Macrocyclic and Peptidomimetic Structures

Macrocyclic compounds and peptidomimetics are of great interest in drug discovery due to their ability to combine the target affinity and selectivity of large biomolecules with the favorable pharmacokinetic properties of small molecules. The incorporation of constrained building blocks is a key strategy in the design of these molecules to control their conformation and improve their metabolic stability.

Recent research has highlighted the utility of 3-aminoazetidine (a closely related structure) as a turn-inducing element in the synthesis of small head-to-tail cyclic peptides nih.gov. The introduction of the azetidine ring has been shown to significantly improve the efficiency of macrocyclization reactions nih.gov. Furthermore, the presence of the azetidine moiety can enhance the proteolytic stability of the resulting macrocycle compared to its all-amino acid counterpart nih.gov. The this compound building block, with its additional points for diversification, is well-suited for this application. The aminopropyl chain can be integrated into the macrocyclic backbone or used as a linker to attach other functional groups.

The key advantages of incorporating the azetidine moiety from this compound into macrocyclic structures are summarized below:

| Feature | Advantage in Macrocycle Design | Reference |

| Turn-inducing element | Facilitates efficient cyclization of linear precursors. | nih.gov |

| Conformational constraint | Reduces the entropic penalty of binding to a target. | |

| Increased proteolytic stability | The non-natural azetidine ring can hinder enzymatic degradation. | nih.gov |

| Sites for functionalization | The N- and C-termini of the aminopropyl chain and the hydroxyl group allow for further modification. |

Applications in Metal Coordination Chemistry and Chelating Agents

The presence of multiple heteroatoms with lone pairs of electrons—the two nitrogen atoms and the oxygen atom—in this compound makes it a potential ligand for metal ions. The aminopropyl chain provides flexibility, allowing the donor atoms to arrange around a metal center to form stable chelate rings.

The design of effective chelating agents is crucial for applications ranging from medicinal imaging and therapy to environmental remediation. The coordination geometry and stability of the resulting metal complexes are highly dependent on the nature of the ligand. While specific studies on the metal coordination chemistry of this compound are not extensively documented, its structural motifs suggest it could act as a tridentate or bidentate ligand. The formation of five- or six-membered chelate rings involving the two nitrogen atoms and a metal ion is plausible and would contribute to the thermodynamic stability of the complex. The hydroxyl group could also participate in coordination, depending on the metal ion and the reaction conditions. The principles of coordination chemistry suggest that this compound could form stable complexes with various transition metals mdpi.com.

Precursors for Advanced Material Science Components

The reactivity of the functional groups in this compound also lends itself to applications in material science. The primary amine of the aminopropyl group and the secondary amine within the azetidine ring can participate in polymerization reactions. For example, azetidines and their derivatives are known to undergo cationic ring-opening polymerization to form polyamines.

These resulting polymers, bearing pendant hydroxyl groups and additional amino functionalities, could have interesting properties for applications such as coatings, adhesives, or as functional components in more complex material architectures. The ability of the amino groups to be further functionalized opens up possibilities for creating cross-linked materials or for grafting other molecules onto the polymer backbone. While the polymerization of this compound itself has not been specifically detailed, the known reactivity of azetidines in polymerization provides a strong basis for its potential in this field.

Future Research Directions for 1 3 Aminopropyl Azetidin 3 Ol Chemistry

Innovations in Sustainable and Efficient Synthetic Routes

The synthesis of complex azetidines remains an area of active development, with a growing emphasis on sustainability and efficiency. rsc.org Future research into the synthesis of 1-(3-aminopropyl)azetidin-3-ol will likely move beyond traditional multi-step sequences toward more innovative and greener methodologies.

Key areas for innovation include:

Photocatalytic Methods : The use of visible light to promote reactions, such as the aza-Paterno-Büchi reaction, represents a significant advance in azetidine (B1206935) synthesis. rsc.orgsciencedaily.com Researchers are developing methods to produce monocyclic azetidines using visible light and a photocatalyst, which offers a more sustainable approach compared to reactions requiring high-energy UV light. sciencedaily.combioquicknews.com

Catalytic Regioselective Reactions : Lanthanide-catalyzed reactions, such as the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, provide a high-yield pathway to functionalized azetidines. nih.govfrontiersin.orgdntb.gov.ua This method is notable for its high regioselectivity and tolerance of various functional groups. frontiersin.org

Strain-Release Strategies : The use of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) in strain-release difunctionalization reactions has emerged as a powerful and modular strategy for accessing substituted azetidines. rsc.orgacs.org This approach allows for the construction of valuable azetidine building blocks under mild conditions. acs.org

Flow Chemistry : Implementing continuous flow processes can enhance reaction efficiency, improve safety, and allow for easier scalability. This approach could streamline the synthesis of the azetidin-3-ol (B1332694) core and the subsequent installation of the aminopropyl side chain.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Findings |

| Visible-Light Photocatalysis | Uses a photocatalyst and visible light to drive [2+2] cycloadditions. | High functional group tolerance; sustainable energy source; mild reaction conditions. | Enables the synthesis of densely functionalized azetidines from readily available alkenes and imine precursors. rsc.orgsciencedaily.com |

| Lanthanide Catalysis | Employs catalysts like La(OTf)₃ for intramolecular aminolysis of epoxy amines. | High yields and regioselectivity; tolerance of acid-sensitive functional groups. | Provides an efficient route to azetidines with adjacent hydroxyl groups. nih.govfrontiersin.org |

| Strain-Release Synthesis | Utilizes strained precursors like azabicyclo[1.1.0]butanes (ABBs). | Modular access to diverse azetidines; broad functional group tolerance; operational simplicity. | Allows for polar-type and radical-initiated difunctionalization to afford complex azetidines. acs.org |

| Gold-Catalyzed Cyclization | Involves intermolecular oxidation of alkynes to generate α-oxo gold carbenes. | Bypasses the need for potentially hazardous diazo intermediates; provides stereoselective synthesis of chiral azetidin-3-ones. | A flexible method for creating the azetidin-3-one (B1332698) core, a direct precursor to azetidin-3-ol. nih.gov |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The multifunctionality of this compound offers a rich landscape for exploring novel chemical reactions. Future studies will likely focus on selectively functionalizing its different reactive sites to generate diverse molecular architectures.

Site-Selective Derivatization : Developing orthogonal protection-deprotection strategies will be crucial to selectively modify the primary amine, the secondary alcohol, and the ring nitrogen. This would allow for precise, stepwise construction of complex molecules.

Ring-Opening Reactions : The inherent ring strain of the azetidine core can be harnessed for unique chemical transformations. rsc.org Cationic ring-opening polymerization of the azetidine moiety can lead to the formation of novel polyamines with applications in materials science and biomedicine. rsc.orgresearchgate.net

Oxidation and Functionalization : The secondary alcohol can be oxidized to the corresponding azetidin-3-one. nih.gov This ketone is a versatile intermediate for subsequent reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations, enabling the introduction of diverse substituents at the C3 position. colab.ws

Strain-Driven Coupling : Inspired by recent advances, the azetidine ring can be activated for novel coupling reactions. For instance, azetidine sulfonyl fluorides have been shown to act as precursors to carbocations in defluorosulfonylation reactions, allowing for coupling with a wide range of nucleophiles. nih.gov

| Functional Group | Potential Transformation | Expected Outcome/Application |

| Primary Amine (-NH₂) | Acylation, Alkylation, Reductive Amination | Introduction of diverse side chains, attachment to solid supports, formation of pharmacophores. |

| Secondary Alcohol (-OH) | Oxidation to Ketone, Etherification, Esterification | Creation of a versatile azetidin-3-one intermediate nih.gov; modulation of physicochemical properties. |

| Tertiary Ring Nitrogen | Quarternization, N-Oxide Formation | Alteration of electronic properties and basicity; potential for triggering ring-opening reactions. |

| Azetidine Ring | Cationic Ring-Opening Polymerization | Synthesis of linear or branched polyamines for materials or biological applications. rsc.orgresearchgate.netsemanticscholar.org |

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry is an indispensable tool for accelerating the discovery process by predicting molecular properties and guiding experimental design. patsnap.com Advanced computational studies on this compound can provide deep insights into its behavior and potential applications.

Conformational Analysis : Understanding the preferred three-dimensional conformations of the azetidine ring and the flexible aminopropyl side chain is critical for structure-based drug design. enamine.net

Reactivity Prediction : Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different functional groups. nih.gov DFT can model transition states to understand regioselectivity in reactions and calculate parameters like bond dissociation energies, ionization potentials, and HOMO-LUMO energy gaps to rank the reactivity of different sites within the molecule. unec-jeas.comekb.eg

Virtual Screening and Docking : In drug discovery, computational models can be used to dock libraries of virtual compounds derived from the this compound scaffold into the active sites of biological targets. nih.govrug.nl This structure-based drug design (SBDD) approach helps prioritize derivatives with the highest predicted binding affinity for synthesis and testing. nih.gov

ADMET Prediction : Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable drug-like properties early in the design cycle. nih.govresearchgate.net

| Computational Method | Application to this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | Prediction of site reactivity, reaction mechanisms, and spectroscopic properties. nih.govunec-jeas.com |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's movement and conformational changes over time. | Insight into conformational preferences, stability of drug-target complexes, and solvent effects. patsnap.com |

| Molecular Docking | Prediction of the binding orientation and affinity of derivatives to a protein target. | Identification of potential lead compounds for specific biological targets; rationalization of structure-activity relationships. ekb.eg |

| QSAR Modeling | Development of statistical models correlating chemical structure with biological activity or properties. | Prediction of potency and ADMET properties for unsynthesized derivatives. researchgate.net |

Expansion of Building Block Applications in Emerging Interdisciplinary Fields

While the primary application of azetidine scaffolds is in medicinal chemistry, the unique properties of this compound make it a candidate for use in other emerging fields. enamine.nettechnologynetworks.com

Materials Science : As a monomer, this compound can undergo ring-opening polymerization to create functional polyamines. rsc.orgresearchgate.net The resulting polymers, featuring pendant hydroxyl and primary amine groups, could be used to develop functional coatings, CO₂ capture materials, or materials for templating. rsc.org

Chemical Biology : The scaffold can be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for studying biological systems. The defined stereochemistry and conformational rigidity of the azetidine ring can be advantageous for designing specific molecular recognition tools.

Asymmetric Catalysis : Chiral azetidine derivatives have been used in asymmetric catalysis. semanticscholar.org Future work could explore the synthesis of chiral versions of this compound for use as ligands in metal-catalyzed asymmetric reactions.

Bioisosteric Replacement : In medicinal chemistry, the N-SF₅ group has been explored as a bioisostere for N-Me or N-tBu groups. acs.org Research into novel derivatizations of the azetidine nitrogen could lead to new classes of scaffolds with unique pharmacokinetic profiles. acs.org The development of azetidine amides as potent STAT3 inhibitors highlights the success of modifying the azetidine core to achieve high potency. acs.org

Q & A

Basic Research Question

- NMR : H and C NMR confirm the azetidine ring (δ 3.2–3.8 ppm for CH groups) and aminopropyl chain (δ 1.6–2.1 ppm) .

- IR spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1100 cm (C-O in azetidinol) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes the compound from isomers via exact mass matching (e.g., [M+H] at m/z 145.1218) .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., kinesin inhibitors, as seen in structurally related compounds like ispinesib) .

- ADMET prediction : Tools like SwissADME calculate topological polar surface area (TPSA ~45 Å) and blood-brain barrier permeability, critical for CNS drug development .

- Molecular dynamics (MD) : Simulate stability in aqueous environments to assess hydration effects on the aminopropyl chain .

What methodologies are recommended for analyzing its stability under varying storage conditions?

Advanced Research Question

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Hydrolysis of the azetidine ring is a primary degradation pathway .

- Light sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials under inert gas .

- Long-term stability : Use Arrhenius modeling to extrapolate shelf-life from accelerated data .

How can researchers address challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Flow chemistry : Continuous-flow reactors minimize exothermic risks during cyclization, improving yield reproducibility .

- Byproduct management : Optimize solvent recovery systems (e.g., distillation for ethyl acetate) to reduce waste .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What are the implications of structural analogs (e.g., 1-(3-Aminopropyl)imidazole) for mechanistic studies?

Advanced Research Question

- Comparative SAR : Replace the azetidine ring with imidazole to study steric effects on receptor binding. For example, imidazole derivatives exhibit enhanced pH-sensitive behavior in polymer synthesis .

- Catalytic applications : Analogs with methyl substituents (e.g., 1-(3-Aminopropyl)-2-methylimidazole) show improved catalytic activity in CO fixation reactions .

How can contradictions in pharmacological activity data be reconciled?

Advanced Research Question

- Receptor heterogeneity : Test activity across multiple cell lines (e.g., HEK293 vs. CHO) to account for receptor subtype variability .

- Metabolite interference : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .

- Dose-response curves : Validate EC values using orthogonal assays (e.g., fluorescence-based vs. radioligand binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.